trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine
Description
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine (CAS: 1630906-63-6) is a cyclobutane-based amine derivative with a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₅ClFNO₂, and it has a molecular weight of 247.69 g/mol . The compound features a trans-configuration cyclobutane ring substituted with a phenoxy group bearing a fluorine atom at the 3-position and a methoxy group at the 4-position. This structural motif is characteristic of bioactive molecules, where the fluorine atom often enhances metabolic stability and binding affinity, while the methoxy group contributes to electronic and steric effects . The compound is utilized as a pharmaceutical intermediate, highlighting its relevance in drug discovery .
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(6-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3 |
InChI Key |
PXSRYALPGMUQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC(C2)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine typically involves the following steps:
Formation of the Cyclobutanamine Core: The cyclobutanamine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: The 3-fluoro-4-methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a fluorinated reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.
Substitution: The phenoxy group can participate in substitution reactions, where the fluoro or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction could produce de-fluorinated derivatives.
Scientific Research Applications
trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of trans-3-(3-Fluoro-4-methoxy-phenoxy)cyclobutanamine, a comparison with structurally analogous compounds is provided below:
Table 1: Structural and Physicochemical Comparison
Key Analysis
Structural Variations and Pharmacological Implications Substituent Position: The target compound’s 3-Fluoro-4-methoxy configuration contrasts with isomers like the 4-Fluoro-2-methoxy analog and the 2-Fluoro-4-methoxy derivative . For example, ortho-substituted methoxy groups (e.g., 2-OCH₃) may hinder rotation or binding compared to para-substituted groups . Halogen Effects: Replacing fluorine with chlorine (as in the 3-Chloro-4-fluorophenyl analog) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce metabolic stability due to chlorine’s larger atomic radius .
Metabolic Considerations Fluorine in the target compound likely reduces oxidative metabolism, a common strategy in drug design to prolong half-life . Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, a pathway observed in norepinephrine metabolites (e.g., 3-methoxy-4-hydroxyphenylglycol) . However, the cyclobutane ring in the target compound may sterically protect the methoxy group, altering its metabolic fate compared to linear analogs .
Safety and Handling While direct toxicity data for the target compound are unavailable, structurally related amines like 1-(Aminomethyl)cyclobutanamine exhibit acute oral toxicity (H302) and skin irritation (H315) . This suggests that cyclobutane amines, including the target compound, may require careful handling to mitigate similar risks.
Applications in Drug Development
- The target compound’s role as a pharmaceutical intermediate underscores its utility in synthesizing bioactive molecules. Its fluorine-methoxy motif is prevalent in CNS-targeting drugs, where such substituents balance blood-brain barrier penetration and metabolic stability .
- In contrast, the 3-Chloro-4-fluorophenyl analog’s higher lipophilicity may favor peripheral targets, such as antimicrobial or anti-inflammatory agents .
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